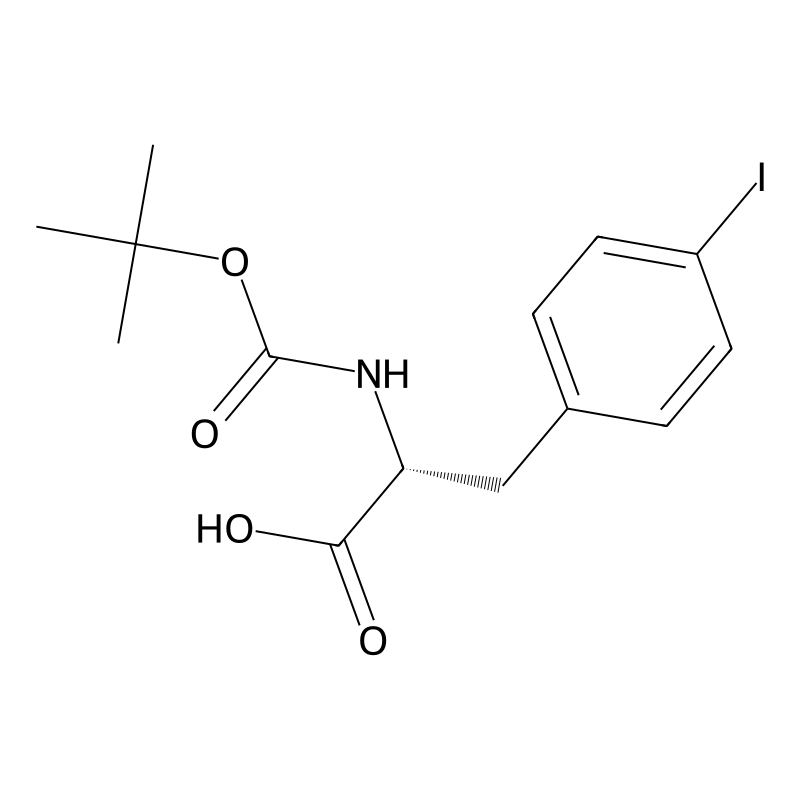Boc-D-Phe(4-I)-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Peptide Synthesis
Boc-4-iodo-D-phenylalanine serves as a valuable building block in peptide synthesis due to its following attributes:
- Stereochemical Purity: The "D" configuration ensures incorporation into peptides with the desired spatial orientation, crucial for biological activity.
- Selective Labeling: The iodine atom acts as a convenient handle for further chemical modifications, allowing for the introduction of fluorescent probes or radioisotopes for studying protein-protein interactions and tracking peptides within cells.
Protein-Protein Interactions
The bulky iodine group in Boc-4-iodo-D-phenylalanine can be exploited to probe protein-protein interactions. By incorporating this modified amino acid into specific regions of a protein, researchers can gain insights into how it interacts with other proteins. The iodine atom's size and electron density can influence binding affinity and provide information about the interaction interface.
Crystallography
Boc-4-iodo-D-phenylalanine can be useful in protein crystallography. The presence of heavy atoms like iodine can aid in solving protein structures by facilitating the determination of phases during X-ray diffraction analysis. This technique is essential for understanding protein function at the molecular level.
Boc-D-Phe(4-I)-OH, also known as Boc-4-iodo-D-phenylalanine, is a derivative of the amino acid phenylalanine, characterized by the presence of an iodine atom at the para position of the phenyl ring. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine, which is commonly used in peptide synthesis to prevent premature reactions during coupling processes. The molecular formula for Boc-D-Phe(4-I)-OH is C₁₄H₁₉NO₄, and its CAS number is 62129-44-6 .
- Deprotection: The Boc group can be removed under acidic conditions, allowing access to the free amine for further reactions.
- Coupling Reactions: The free amine can react with carboxylic acids or activated esters to form peptide bonds.
- Halogenation: The iodine atom can participate in nucleophilic substitution reactions, making it useful for introducing other functional groups.
The biological activity of Boc-D-Phe(4-I)-OH is primarily related to its role as a building block in peptide synthesis. Its unique 4-iodo substitution may enhance binding affinity or selectivity towards specific receptors or enzymes. Research indicates that phenylalanine derivatives can influence neurotransmitter activity and have potential applications in neuropharmacology .
The synthesis of Boc-D-Phe(4-I)-OH typically involves several steps:
- Starting Materials: Begin with D-phenylalanine.
- Iodination: Introduce the iodine substituent at the para position using iodinating agents such as iodine monochloride or N-iodosuccinimide.
- Boc Protection: Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
- Purification: Purify the product through recrystallization or chromatography to obtain Boc-D-Phe(4-I)-OH in high purity .
Boc-D-Phe(4-I)-OH is primarily utilized in:
- Peptide Synthesis: As a building block for synthesizing peptides with specific biological activities.
- Drug Development: Its unique properties may be harnessed to develop new pharmaceuticals targeting specific biological pathways.
- Research: Used in studies exploring the structure-activity relationship of peptides and proteins.
Interaction studies involving Boc-D-Phe(4-I)-OH often focus on its binding affinity to various receptors or enzymes. For instance, derivatives of phenylalanine are known to interact with neurotransmitter receptors, potentially influencing signaling pathways in neurological studies. The presence of the iodine atom may alter these interactions, providing insights into structure-function relationships .
Boc-D-Phe(4-I)-OH shares structural similarities with several other compounds, particularly those derived from phenylalanine. Below is a comparison highlighting its uniqueness:
| Compound | Iodine Substitution | Boc Protected | Biological Activity |
|---|---|---|---|
| Boc-D-Phe(4-I)-OH | Yes | Yes | Potential neuroactive |
| Boc-D-Phe(4-Cl)-OH | No | Yes | Similar neuroactive effects |
| H-Phe(4-I)-OH | Yes | No | Free amine for direct use |
| Boc-L-Phe(4-Br)-OH | No | Yes | Anticancer properties |
Boc-D-Phe(4-I)-OH is unique due to its iodine substitution, which can enhance its reactivity and potentially its biological activity compared to other halogenated phenylalanines like Boc-D-Phe(4-Cl)-OH and H-Phe(4-I)-OH.








